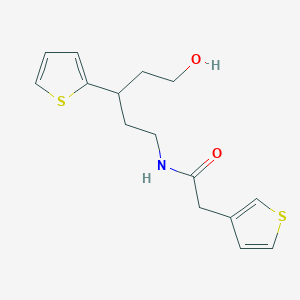

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide, also known as AMT or alpha-methyltryptamine, is a synthetic compound that belongs to the tryptamine family of compounds. It is a psychoactive drug that has been used for research purposes in the scientific community.

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation processes, such as those described by Magadum and Yadav (2018), highlight the synthetic utility of acetylated compounds in producing intermediates for pharmaceuticals, including antimalarial drugs. These procedures emphasize the importance of selective reactions in synthesizing complex molecules, potentially applicable to derivatives of the compound (Deepali B Magadum & G. Yadav, 2018).

Heterocyclic Compound Synthesis

The formation of heterocyclic compounds, as explored by Lazareva et al. (2017), demonstrates the potential for creating structurally diverse molecules with unique properties. The reaction between N-(2-hydroxyphenyl)acetamide and various silanes to produce silaheterocyclic compounds underlines the versatile synthetic routes available for constructing molecules with potential applications in materials science and medicinal chemistry (N. Lazareva et al., 2017).

Antimetabolite Synthesis

The synthesis of antimetabolites like N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine by Maehr and Leach (1978) showcases the relevance of such compounds in studying microbial production of antimetabolites. This underscores the potential biomedical applications of complex acetamide derivatives in understanding and inhibiting microbial growth or metabolism (H. Maehr & M. Leach, 1978).

Advanced Oxidation Chemistry

The study of advanced oxidation chemistry, as applied to paracetamol (acetaminophen) by Vogna et al. (2002), reveals the intricate pathways and degradation products of pharmaceuticals under oxidative conditions. This research provides insights into environmental and metabolic breakdown processes, potentially relevant to the environmental fate or biological activity of related acetamide compounds (Davide Vogna et al., 2002).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) highlights the application of thiophene derivatives in materials science, particularly in conducting polymers with potential uses in electronics and photonics. This suggests the possibility of incorporating "N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide" into polymeric materials for optoelectronic applications (P. Camurlu & N. Guven, 2015).

properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c17-7-4-13(14-2-1-8-20-14)3-6-16-15(18)10-12-5-9-19-11-12/h1-2,5,8-9,11,13,17H,3-4,6-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDMJRPMBPDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)CC2=CSC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)